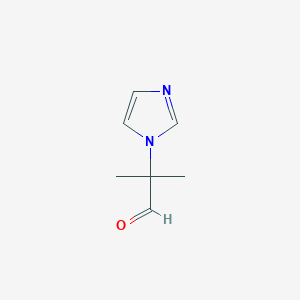

1-(1-Formyl-1-methylethyl)imidazole

説明

BenchChem offers high-quality 1-(1-Formyl-1-methylethyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Formyl-1-methylethyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H10N2O |

|---|---|

分子量 |

138.17 g/mol |

IUPAC名 |

2-imidazol-1-yl-2-methylpropanal |

InChI |

InChI=1S/C7H10N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-6H,1-2H3 |

InChIキー |

VUQUHFIPBKCXJL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C=O)N1C=CN=C1 |

製品の起源 |

United States |

Physicochemical and Synthetic Profiling of 1-(1-Formyl-1-methylethyl)imidazole: A Critical Intermediate in Thromboxane A2 Synthase Inhibition

Executive Summary

In the landscape of medicinal chemistry and drug development, sterically hindered heterocyclic aldehydes serve as highly valuable, albeit challenging, synthetic building blocks. 1-(1-Formyl-1-methylethyl)imidazole (IUPAC: 2-(1H-imidazol-1-yl)-2-methylpropanal) is a highly reactive yet structurally stabilized intermediate. It is most prominently utilized in the synthesis of selective, such as dazoxiben analogs, which are critical in managing cardiovascular diseases, thrombosis, and ischemic events.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its pharmacological utility, and a self-validating, step-by-step synthetic workflow designed for high-yield isolation.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 1-(1-Formyl-1-methylethyl)imidazole is defined by two distinct domains: a basic imidazole pharmacophore and a gem-dimethyl aldehyde moiety .

The most critical chemical feature of this molecule is its lack of α -protons. In standard aldehydes, the presence of a basic imidazole ring within the same molecule (or in the reaction medium) would rapidly catalyze self-aldol condensation, leading to polymerization and degradation. The gem-dimethyl group acts as a steric shield and completely prevents enolization. This structural causality allows the molecule to exist as a stable, isolable aldehyde capable of participating in downstream Wittig or Horner-Wadsworth-Emmons (HWE) olefination reactions without auto-degradation.

Quantitative Physicochemical Data

Note: Due to its nature as a reactive intermediate, partition and surface area metrics are derived from standard predictive models based on its isolated structural fragments.

| Property | Value |

| IUPAC Name | 2-(1H-imidazol-1-yl)-2-methylpropanal |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Predicted LogP (Octanol/Water) | ~0.8 |

| Topological Polar Surface Area (tPSA) | 34.9 Ų |

| Predicted pKa (Imidazole N3) | ~6.5 |

| Physical State | Viscous liquid to low-melting solid |

| Solubility Profile | High in DCM, CHCl₃, DMSO, and EtOH; Moderate in H₂O |

Pharmacological Relevance: TXA2 Synthase Inhibition

The primary application of 1-(1-Formyl-1-methylethyl)imidazole derivatives lies in their ability to modulate the arachidonic acid cascade. Thromboxane A2 (TXA2) is a potent vasoconstrictor and inducer of platelet aggregation.

The mechanism of action relies heavily on the basic nitrogen (N3) of the imidazole ring. When administered, the at the active site of Thromboxane A2 Synthase (CYP5A1). This coordination blocks the enzyme from converting Prostaglandin H2 (PGH2) into TXA2, thereby shifting the metabolic pathway toward the production of anti-thrombotic prostaglandins like PGI2 (Prostacyclin).

Arachidonic acid cascade showing TXA2 synthase inhibition by imidazole derivatives.

Synthetic Methodology & Experimental Protocols

Synthesizing sterically hindered aldehydes requires careful selection of reagents to prevent over-reduction or heavy-metal coordination. The following 3-step protocol is engineered for high fidelity and relies on a complete reduction/mild oxidation sequence rather than a direct, often unreliable, partial reduction.

Three-step synthetic workflow for 1-(1-Formyl-1-methylethyl)imidazole.

Step 1: N-Alkylation of Imidazole

Causality: Imidazole is an ambident nucleophile. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the imidazole without hydrolyzing the ester group of the alkylating agent. The steric bulk of the tertiary bromide requires elevated temperatures to force the Sₙ2 displacement.

-

Suspend imidazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous dimethylformamide (DMF).

-

Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

-

Cool the mixture, filter off the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography to yield ethyl 2-methyl-2-(1H-imidazol-1-yl)propanoate.

Step 2: Ester Reduction to Alcohol

Causality: Direct reduction of the ester to the aldehyde using DIBAL-H is notoriously unreliable for sterically hindered α,α -dimethyl systems, often resulting in an inseparable mixture of aldehyde and alcohol. A robust workaround is complete reduction to the primary alcohol followed by controlled oxidation.

-

Dissolve the intermediate ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) portion-wise to avoid excessive exothermic hydrogen evolution.

-

Stir for 2 hours at room temperature to ensure complete hydride transfer.

-

Quench using the Fieser method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to precipitate granular aluminum salts.

-

Filter through a Celite pad and evaporate the filtrate to yield 2-methyl-2-(1H-imidazol-1-yl)propan-1-ol.

Step 3: Swern Oxidation to the Target Aldehyde

Causality: The is explicitly chosen over chromium-based oxidants (e.g., PCC or Jones reagent). Chromium heavily coordinates to the strongly chelating imidazole ring, drastically reducing isolated yields and complicating purification. Swern conditions are mild, metal-free, and prevent over-oxidation to the carboxylic acid.

-

Charge a flame-dried flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq), then cool to -78 °C under Argon.

-

Add Dimethyl sulfoxide (DMSO, 2.4 eq) in DCM dropwise to generate the active chlorosulfonium intermediate.

-

After 15 minutes, slowly add a solution of the intermediate alcohol (1.0 eq) in DCM.

-

Stir for 30 minutes, then introduce Triethylamine (Et₃N, 5.0 eq) to facilitate ylide formation and subsequent intramolecular proton transfer.

-

Allow the reaction to warm to room temperature, quench with water, extract with DCM, and concentrate to yield the target 1-(1-Formyl-1-methylethyl)imidazole .

Spectroscopic Validation

To ensure the integrity of the synthesized 1-(1-Formyl-1-methylethyl)imidazole before deploying it in downstream , the following self-validating spectroscopic markers must be confirmed:

-

¹H NMR (CDCl₃): A sharp singlet at ~9.5 ppm confirms the presence of the aldehyde proton. A distinct 6-proton singlet at ~1.5 ppm validates the gem-dimethyl group. The imidazole protons will appear as three distinct signals in the aromatic region (7.0–7.6 ppm).

-

IR Spectroscopy: A strong absorption band at ~1730 cm⁻¹ confirms the C=O stretch of the aliphatic aldehyde, while the broad O-H stretch (~3300 cm⁻¹) from the intermediate alcohol must be completely absent.

References

- Cross, P. E., & Dickinson, R. P. (1981). 1-Substituted imidazoles for inhibition of thromboxane synthetase (US Patent 4256757). U.S.

-

Needleman, P., Raz, A., Ferrendelli, J. A., & Minkes, M. (1977). Application of imidazole as a selective inhibitor of thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences, 74(4), 1716-1720.[Link]

-

PrepChem. (n.d.). Synthesis of (E)-1-(3-ethoxycarbonyl-1,1-dimethyl-2-propenyl)imidazole. PrepChem Synthetic Protocols.[Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic-Chemistry.org.[Link]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Features of 1-(1-Formyl-1-methylethyl)imidazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1-(1-Formyl-1-methylethyl)imidazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive guide, synthesizing foundational NMR principles with spectral data from analogous structural motifs. We will dissect the anticipated chemical shifts, multiplicities, and integration patterns, explaining the underlying physicochemical phenomena. Furthermore, this whitepaper details a robust experimental protocol for acquiring high-quality NMR data and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural verification. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for the rigorous structural elucidation of novel chemical entities.

Introduction: The Imperative of Structural Verification

The synthesis of novel organic compounds is the bedrock of drug discovery and materials science. However, a synthesized molecule is merely a hypothesis until its structure is unequivocally confirmed. 1-(1-Formyl-1-methylethyl)imidazole represents a unique structure combining an aromatic imidazole ring with a sterically demanding, functionalized aliphatic substituent at the N-1 position. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The attached formyl group provides a reactive handle for further synthetic transformations.

Accurate structural characterization is therefore paramount. NMR spectroscopy stands as the gold standard for this purpose, mapping the chemical environment of every ¹H and ¹³C nucleus within the molecule. This guide provides a detailed theoretical framework for interpreting the expected NMR spectra of the title compound, serving as a benchmark for researchers actively working on its synthesis and application.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure of 1-(1-Formyl-1-methylethyl)imidazole is presented below, with key atoms numbered for spectral assignment.

Figure 1: Structure of 1-(1-Formyl-1-methylethyl)imidazole with IUPAC-style numbering for NMR assignments.

The molecule possesses three distinct proton environments on the imidazole ring (H2, H4, H5), two equivalent methyl groups (C7-H, C8-H), and a unique formyl proton (H9). The carbon skeleton includes three unique imidazole carbons (C2, C4, C5), a quaternary carbon (C6), two equivalent methyl carbons (C7, C8), and a formyl carbonyl carbon (C9).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show five distinct signals. The chemical shift (δ) of each proton is governed by its local electronic environment, influenced by factors such as electronegativity of nearby atoms, magnetic anisotropy of π-systems, and ring currents.[2][3]

Key Predictions:

-

Imidazole Protons (δ 7.0 - 8.0 ppm): The protons on the imidazole ring are in an aromatic environment and are thus deshielded, appearing significantly downfield.[4][5]

-

H2: The proton at the C2 position is positioned between two electronegative nitrogen atoms, leading to the greatest deshielding effect. It is expected to appear as a singlet furthest downfield in this region.[6]

-

H4 and H5: These protons will appear as two distinct singlets, slightly upfield from H2. Their precise chemical shifts can be influenced by the solvent and the bulky N-1 substituent.[7]

-

-

Formyl Proton (δ 9.5 - 10.5 ppm): The aldehyde proton (H9) is highly deshielded. This is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O double bond. This signal is a key diagnostic feature and is expected to be a sharp singlet at the far downfield end of the spectrum.[3][8]

-

Methyl Protons (δ ~1.5 - 1.8 ppm): The six protons of the two methyl groups (on C7 and C8) are chemically equivalent due to free rotation around the C6-N1 bond. They are attached to an sp³-hybridized carbon and are therefore shielded, appearing in the upfield aliphatic region.[9] They will integrate to 6H and appear as a sharp singlet, as there are no adjacent protons for spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1-Formyl-1-methylethyl)imidazole

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H9 (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | Deshielded by electronegative oxygen and C=O bond anisotropy.[8] |

| H2 (Imidazole) | 7.8 - 8.0 | Singlet (s) | 1H | Deshielded by two adjacent nitrogen atoms in an aromatic ring. |

| H4/H5 (Imidazole) | 7.0 - 7.6 | Two Singlets (s) | 1H each | Aromatic ring current effect; deshielded relative to alkanes.[5] |

| H7/H8 (-CH₃) | 1.5 - 1.8 | Singlet (s) | 6H | Aliphatic protons on sp³ carbon; shielded environment.[9] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the title compound, six distinct signals are predicted. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[10][11]

Key Predictions:

-

Formyl Carbon (δ 190 - 205 ppm): The carbonyl carbon (C9) of the aldehyde is the most deshielded carbon in the molecule, appearing at the far downfield end of the spectrum. This is a characteristic chemical shift for aldehydes.[12][13]

-

Imidazole Carbons (δ 115 - 140 ppm): The sp²-hybridized carbons of the imidazole ring appear in the aromatic region.

-

Aliphatic Carbons (δ 25 - 65 ppm):

-

Quaternary Carbon (C6): This sp³ carbon is bonded to a nitrogen and three other carbons. Its chemical shift is influenced by the deshielding effect of the attached nitrogen, placing it in the 55-65 ppm range.

-

Methyl Carbons (C7, C8): These two equivalent carbons are the most shielded in the molecule, appearing furthest upfield, typically in the 25-35 ppm range.[10]

-

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1-Formyl-1-methylethyl)imidazole

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (-CHO) | 190 - 205 | Highly deshielded sp² carbonyl carbon of an aldehyde.[13] |

| C2 (Imidazole) | 135 - 140 | sp² carbon between two electronegative nitrogen atoms.[14] |

| C4/C5 (Imidazole) | 115 - 130 | Aromatic sp² carbons.[5][7] |

| C6 (Quaternary) | 55 - 65 | sp³ carbon deshielded by adjacent N1 of the imidazole ring. |

| C7/C8 (-CH₃) | 25 - 35 | Shielded sp³ carbons in an aliphatic environment.[10] |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial evidence, 2D NMR experiments offer definitive proof of structure by revealing through-bond and through-space correlations. For 1-(1-Formyl-1-methylethyl)imidazole, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be particularly powerful. HMBC maps long-range (typically 2-3 bond) correlations between protons and carbons.

Figure 2: Key expected HMBC correlations for structural verification. Red arrows indicate ²JHC and ³JHC couplings.

Key Diagnostic HMBC Correlations:

-

From Methyl Protons (H7/H8): A strong correlation is expected from the methyl proton singlet to the quaternary carbon (C6) and the formyl carbon (C9). This definitively links the methyl groups to the rest of the substituent.

-

From Formyl Proton (H9): A correlation from the aldehyde proton to the quaternary carbon (C6) confirms the connectivity of the formyl group.

-

From Imidazole Protons to Substituent: A crucial correlation from the H5 proton of the imidazole ring to the quaternary carbon (C6) would unambiguously prove the point of attachment of the entire substituent to the N-1 position of the ring.

Standard Operating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, adherence to a standardized protocol is essential. The following represents a field-proven methodology for the analysis of novel organic compounds like 1-(1-Formyl-1-methylethyl)imidazole.

Protocol Steps:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v. TMS provides the 0.00 ppm reference point.[2] d. Cap the NMR tube and gently invert several times or vortex briefly to ensure complete dissolution and a homogenous solution.

-

Spectrometer Setup & Shimming: a. Insert the sample into the NMR spectrometer. b. Load standard instrument parameters for ¹H acquisition on the host instrument (e.g., a 400 MHz spectrometer). c. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment. d. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: a. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). b. Use a 30° or 45° pulse angle to avoid saturation. c. Set the number of scans (e.g., 8 or 16) and a relaxation delay (D1) of 1-2 seconds. d. Acquire the Free Induction Decay (FID).

-

¹³C Spectrum Acquisition: a. Load standard instrument parameters for proton-decoupled ¹³C acquisition. b. Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[10] c. A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of the ¹³C isotope. d. Acquire the FID.

-

Data Processing: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the resulting spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃). d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Perform peak picking to identify the precise chemical shift of each signal in both spectra.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of 1-(1-Formyl-1-methylethyl)imidazole. By understanding the expected chemical shifts, multiplicities, and key 2D correlations, researchers can confidently verify the successful synthesis of this target molecule. The diagnostic downfield signals of the formyl proton (~9.8 ppm) and formyl carbon (~195 ppm), combined with the characteristic pattern of the N-1 substituted imidazole ring and the 6H singlet for the gem-dimethyl groups, create a unique spectral fingerprint. The experimental protocol outlined herein provides a reliable method for obtaining high-fidelity data, ensuring that NMR spectroscopy remains a cornerstone of rigorous scientific validation in chemical research.

References

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

-

13C - NMR Absorptions of Major Functional Groups. NIST. Available at: [Link]

-

Imidazole | C3H4N2 | CID 795. PubChem - NIH. Available at: [Link]

-

1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Chemical Society. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available at: [Link]

-

12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shift in N-formyl-DL-alpha- aminobutyric acid. ResearchGate. Available at: [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

1 H NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

-

8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

-

Interpreting. OpenOChem Learn. Available at: [Link]

-

13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

-

NMR Spectra of Simple Heterocycles. Portland Press. Available at: [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Research in Engineering and Science. Available at: [Link]

-

synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal for Pharmaceutical Research and Allied Sciences. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Available at: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. compoundchem.com [compoundchem.com]

- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 10. youtube.com [youtube.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

The Definitive Guide to the FT-IR Characterization of 1-(1-Formyl-1-methylethyl)imidazole

This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 1-(1-Formyl-1-methylethyl)imidazole, a heterocyclic aldehyde of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the molecule's vibrational properties, a robust experimental protocol for obtaining its FT-IR spectrum, and expert insights into spectral interpretation.

Introduction: The Molecular Architecture of 1-(1-Formyl-1-methylethyl)imidazole

1-(1-Formyl-1-methylethyl)imidazole, also known as 2-(1H-imidazol-1-yl)-2-methylpropanal, is a fascinating molecule that combines the aromaticity and reactivity of an imidazole ring with the electrophilic nature of an aldehyde. The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine and various pharmaceuticals.[1] The formyl group, in turn, is a versatile functional group that can participate in a wide array of chemical transformations. The unique juxtaposition of these two functional groups, separated by a quaternary carbon, imparts specific electronic and steric properties to the molecule, which are reflected in its vibrational spectrum.

A foundational understanding of the synthesis of this molecule provides context for its characterization. While a specific, dedicated synthesis for this exact molecule is not widely published, it can be reasonably prepared through the N-alkylation of imidazole with a suitable precursor, such as 2-bromo-2-methylpropanal, in the presence of a base. This method is a common strategy for the synthesis of N-substituted imidazole derivatives.

Caption: Molecular structure of 1-(1-Formyl-1-methylethyl)imidazole.

The Principles of FT-IR Spectroscopy in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.[3] This fingerprint allows for the identification of functional groups and the elucidation of molecular structure.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is paramount for accurate interpretation. Given that 1-(1-Formyl-1-methylethyl)imidazole is likely a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique for its analysis.[4][5] ATR-FTIR offers several advantages, including minimal sample preparation, high reproducibility, and the ability to analyze samples in their neat form.[4]

Step-by-Step ATR-FT-IR Protocol

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a soft, lint-free wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of neat 1-(1-Formyl-1-methylethyl)imidazole directly onto the center of the ATR crystal.[6]

-

If the sample is a solid, ensure it is finely powdered and apply sufficient pressure with the ATR's pressure clamp to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to be more comparable to a transmission spectrum.

-

Caption: Workflow for ATR-FT-IR analysis.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of 1-(1-Formyl-1-methylethyl)imidazole is a composite of the vibrational modes of its constituent functional groups: the imidazole ring, the formyl group, and the 1-methylethyl (isopropyl) moiety. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~3150 - 3100 | Imidazole C-H Stretch (aromatic) | Medium to Weak |

| ~2980 - 2960 | Isopropyl C-H Stretch (asymmetric, CH₃) | Strong |

| ~2870 | Isopropyl C-H Stretch (symmetric, CH₃) | Medium |

| ~2830 - 2695 | Formyl C-H Stretch (often appears as a pair of weak bands) | Weak to Medium |

| ~1730 - 1715 | Formyl C=O Stretch (carbonyl) | Strong, Sharp |

| ~1600 - 1450 | Imidazole Ring C=C and C=N Stretching | Medium to Strong |

| ~1470 - 1450 | Isopropyl C-H Bend (asymmetric, CH₃) | Medium |

| ~1385 - 1370 | Isopropyl C-H Bend (symmetric, CH₃ - often a characteristic doublet) | Medium |

| ~1300 - 1000 | Imidazole Ring In-plane Bending & C-N Stretching | Medium to Strong |

| Below 1000 | Imidazole Ring Out-of-plane Bending & other skeletal vibrations | Variable |

Detailed Analysis of Key Spectral Regions

-

The Carbonyl Region (1800-1650 cm⁻¹): The most prominent feature in the spectrum is expected to be the strong, sharp absorption band corresponding to the C=O stretching vibration of the formyl group. For a saturated aliphatic aldehyde, this peak typically appears in the range of 1740-1720 cm⁻¹.[8] The electronic environment created by the adjacent imidazole ring may slightly influence the exact position of this band. The electron-donating character of the N-substituted imidazole ring could potentially lower the C=O stretching frequency due to resonance effects.[9]

-

The C-H Stretching Region (3200-2700 cm⁻¹): This region will contain several overlapping peaks. The weak, sharp peaks above 3100 cm⁻¹ are characteristic of the C-H stretching of the imidazole ring.[10] The strong absorptions between 3000 and 2850 cm⁻¹ arise from the C-H stretching of the methyl groups of the isopropyl moiety.[3] A key diagnostic feature for the aldehyde is the presence of one or two weak to medium intensity bands for the formyl C-H stretch between 2830 and 2695 cm⁻¹.[11] The lower frequency band, often appearing as a shoulder around 2720 cm⁻¹, is particularly indicative of an aldehyde.[8]

-

The Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information, though it can be complex. Expect to see multiple bands corresponding to the C=C and C=N stretching vibrations of the imidazole ring between 1600 and 1450 cm⁻¹.[10] The characteristic symmetric and asymmetric bending vibrations of the methyl groups of the isopropyl moiety will also be present in this region, with a distinctive doublet often observed around 1385-1370 cm⁻¹.[3] Various C-N stretching and in-plane and out-of-plane bending vibrations of the imidazole ring will contribute to the complex pattern in the lower frequency part of the fingerprint region.

Addressing Potential Spectral Overlap

Given the complexity of the molecule, some degree of peak overlap is inevitable. For instance, the formyl C-H stretching bands may overlap with the stronger alkyl C-H stretching absorptions. In such cases, advanced data processing techniques can be employed for spectral resolution.

-

Second-Derivative Spectroscopy: This mathematical method can help to identify the exact positions of overlapping peaks by transforming them into troughs. This is particularly useful for resolving shoulder peaks.

-

Deconvolution: This technique mathematically narrows the bands in the spectrum, allowing for the separation of closely spaced peaks.[1]

Conclusion: A Vibrational Portrait

The FT-IR spectrum of 1-(1-Formyl-1-methylethyl)imidazole provides a detailed vibrational portrait of its unique molecular structure. By carefully analyzing the characteristic absorption bands of the imidazole ring, the formyl group, and the isopropyl moiety, researchers can confirm the identity and purity of the compound. The strong carbonyl stretch, the diagnostic formyl C-H stretches, and the rich pattern of vibrations in the fingerprint region collectively offer a high-confidence method for its characterization. This guide provides the foundational knowledge and a robust experimental framework for obtaining and interpreting a high-fidelity FT-IR spectrum of this important heterocyclic aldehyde.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]

- Rashid, M., Husain, F. M., & Shahab, M. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 12(5), 203-217.

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanal. Retrieved from [Link]

-

LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2025, September 15). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

American Chemical Society Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Retrieved from [Link]

-

PubMed. (2013, July 15). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). Characteristic vibrational frequencies of functional groups. Retrieved from [Link]

-

Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

-

MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

Sources

- 1. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Potential Biological Activity of Novel Imidazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to interact with a vast array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of novel imidazole derivatives, with a focus on their applications in oncology and antimicrobial chemotherapy. We delve into the molecular mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols for screening and evaluation. Furthermore, this guide discusses the integration of in silico modeling to accelerate the discovery pipeline and concludes with a look at the future perspectives and inherent challenges in the field. This document is intended to serve as an authoritative resource for professionals dedicated to the discovery and development of next-generation imidazole-based pharmaceuticals.

Chapter 1: The Imidazole Scaffold: A Privileged Core in Medicinal Chemistry

The imidazole nucleus, a planar five-membered ring with two nitrogen atoms at positions 1 and 3, possesses a unique combination of physicochemical properties.[3] It is an amphoteric system, capable of acting as both a weak acid and a weak base.[4][5] This characteristic, along with its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allows imidazole-containing molecules to form specific and robust interactions with biological macromolecules like enzymes and receptors.[1]

The significance of this scaffold is further underscored by its presence in essential biomolecules, including the amino acid histidine, histamine, and purines, which speaks to its biocompatibility.[1][6][7] These inherent properties contribute to the favorable pharmacokinetic profiles often seen in imidazole-based drugs and have cemented its status as a "privileged structure" for drug design.[1][8]

Chapter 2: A Survey of Biological Activities

The structural versatility of the imidazole scaffold has led to the discovery of derivatives with a remarkably broad spectrum of biological activities.[5][9][10] This has made them invaluable in the search for treatments for a wide range of human diseases.[4]

Key therapeutic areas where imidazole derivatives have shown significant promise include:

-

Anticancer: Imidazole-based compounds have demonstrated potent activity against various cancer cell lines, including those of the breast, lung, colon, and prostate.[3] Their mechanisms are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling kinases and enzymes involved in DNA replication.[3][11]

-

Antimicrobial (Antifungal & Antibacterial): Imidazole derivatives are the backbone of many clinically used antifungal agents.[1] They have also shown efficacy against both Gram-positive and Gram-negative bacteria by interfering with critical cellular processes like cell wall synthesis and DNA replication.[12]

-

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[2][13]

-

Antiviral: Researchers have identified novel imidazole compounds with broad-spectrum antiviral activity, including against viruses like Hepatitis C.[10]

The following table summarizes the diverse applications of this versatile scaffold.

| Biological Activity | Primary Mechanism of Action (Examples) | Reference Compounds/Derivatives |

| Anticancer | Kinase Inhibition (EGFR, VEGFR, MAPK), Tubulin Polymerization Inhibition, Apoptosis Induction, DNA Intercalation.[3][14] | Nilotinib, Dacarbazine, Imidazole-Chalcone Hybrids.[4][14] |

| Antifungal | Inhibition of Lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis and fungal cell membrane integrity.[1][15] | Ketoconazole, Clotrimazole, Miconazole.[9][16] |

| Antibacterial | Disruption of cell wall synthesis, inhibition of protein synthesis, interference with DNA replication.[12][17] | Nitroimidazoles (e.g., Metronidazole), Novel synthetic derivatives.[13] |

| Anti-inflammatory | Inhibition of COX-2, p38 MAP Kinase; reduction of pro-inflammatory cytokines (TNF-α, IL-1β).[1][2][18] | Substituted 1,2,4,5-tetrasubstituted imidazoles. |

| Antiviral | Inhibition of viral replication processes. | 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides.[10] |

Chapter 3: Mechanistic Deep Dive: Imidazole Derivatives in Oncology

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and imidazole derivatives have emerged as particularly promising candidates.[3] Their efficacy stems from the ability to target multiple cancer hallmarks simultaneously, which can enhance therapeutic potential and reduce the likelihood of resistance.[3]

Primary Mechanisms of Action

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.[14] Imidazole-based compounds have been successfully designed as potent inhibitors of several key oncogenic kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Novel imidazolyl derivatives have shown significant EGFR inhibition, with some hybrids exceeding the potency of reference drugs like Gefitinib.[14]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.[14]

-

Mitogen-Activated Protein Kinases (MAPKs): Imidazoles can block crucial signaling pathways like the p38 MAPK pathway, which is involved in inflammation and cell proliferation.[1][3]

-

-

Induction of Apoptosis and Cell Cycle Arrest: A fundamental strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Numerous imidazole derivatives effectively induce apoptosis by modulating pro- and anti-apoptotic proteins.[3] They can also arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing uncontrolled cell division.[3][11]

-

Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain imidazole derivatives, such as imidazole-chalcone hybrids, act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3][4]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For imidazole-based anticancer agents, specific structural modifications have been shown to significantly impact their biological activity.

-

Substitution at N-1: The nitrogen at position 1 is often a key point for modification. Attaching bulky or aromatic groups can enhance binding affinity to target proteins.

-

Substitution at C-2, C-4, and C-5: The carbon positions on the imidazole ring offer extensive opportunities for modification. For example, in EGFR inhibitors, attaching a quinoline scaffold at one position and a furanyl ring at another can dramatically promote inhibitory efficacy.[14] Conversely, replacing the furanyl ring with a methoxyphenyl group can lead to a significant reduction in activity.[14]

Caption: Mechanism of action for antifungal imidazole derivatives.

Antibacterial Activity

While less studied than their antifungal counterparts, imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. [17]Their mechanisms often involve:

-

Disrupting bacterial cell wall synthesis. [12]* Interfering with DNA replication and protein synthesis. [12]* Disrupting the cell membrane. [12] Novel synthetic imidazole derivatives have shown potent activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential to address the challenge of bacterial resistance. [12][19]

Chapter 5: Laboratory Protocols for Bioactivity Screening

The translation of a novel chemical entity from synthesis to a potential drug candidate requires rigorous biological evaluation. The following protocols describe standard, validated assays for assessing the anticancer and antimicrobial activity of novel imidazole derivatives.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. [8] * Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel imidazole derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours. [8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [8] * Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a density of approximately 5 × 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth). [8]

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the imidazole compounds in the broth. [8] * The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours. [8]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound in which there is no visible growth. [8]This can also be confirmed by measuring the optical density (OD) at 600 nm.

-

Chapter 6: The Role of In Silico Modeling in Accelerating Discovery

Modern drug discovery integrates computational modeling to streamline the identification and optimization of lead compounds. [3]These in silico techniques provide valuable insights into drug-receptor interactions and predict pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the imidazole derivative) when bound to a target protein. It helps to understand binding modes and affinities, guiding the rational design of more potent inhibitors. [19]Molecular docking studies have been instrumental in developing inhibitors for targets like lanosterol 14α-demethylase. [20]* Quantitative Structure-Activity Relationship (QSAR): QSAR models develop mathematical relationships between the chemical structure of compounds and their biological activity. [21]These models can predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. [21]* ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. Computational tools can estimate properties like solubility and blood-brain barrier penetration, helping to identify candidates with favorable drug-like characteristics. [20]

Caption: A typical in silico workflow for imidazole drug discovery.

Chapter 7: Future Perspectives and Challenges

The imidazole scaffold continues to be an exceptionally fertile ground for drug discovery. [1]Future research will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets offers a promising strategy for complex diseases like cancer. [3]* Improving Selectivity: A major challenge is designing inhibitors that are highly selective for their intended target (e.g., a specific kinase) to minimize off-target effects and toxicity. [22]* Overcoming Resistance: As resistance to existing drugs grows, novel imidazole derivatives that can circumvent these resistance mechanisms are urgently needed.

While challenges related to bioavailability, stability, and selectivity remain, the integration of multidisciplinary approaches, including computational modeling and advanced biological screening, will undoubtedly accelerate the journey of novel imidazole derivatives from the laboratory to the clinic. [3][23]

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com.

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI.

- Structurally Simple Inhibitors of Lanosterol 14α-Demethylase Are Efficacious In a Rodent Model of Acute Chagas Disease. PMC.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv

- Imidazoles as potential anticancer agents. PMC - NIH.

- exploring the potential of imidazole scaffolds in medicinal chemistry. (2025). Benchchem.

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). SpringerLink.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Biomedical and Pharmacology Journal.

- Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026, February 14). Arabian Journal of Chemistry.

- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25). Journal of Chemical and Pharmaceutical Research.

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2025, November 14).

- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2002, July 15). PubMed.

- Imidazoles as Potential Anticancer Agents: An Upd

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic

- Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. (2012, December 4). Journal of Medicinal Chemistry.

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.

- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC.

- A Review on “Imidazole and Various Biological Activities”. (2022, May 30). IJPPR.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020, December 21). MDPI.

- Structure−activity relationships of imidazole−pyridine scaffolds.

- Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (2008, September 15). PubMed.

- Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry.

- Review of pharmacological effects of imidazole derivatives. (2022, April 28).

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). ijsred.com.

- Lanosterol 14 alpha-demethylase. (2018, November 28). wikidoc.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). PMC.

- Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2020, March 15). PubMed.

- Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. Bentham Science Publisher.

- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijsred.com [ijsred.com]

- 4. jchemrev.com [jchemrev.com]

- 5. scispace.com [scispace.com]

- 6. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. ajrconline.org [ajrconline.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]

- 15. Lanosterol 14 alpha-demethylase - wikidoc [wikidoc.org]

- 16. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications [mdpi.com]

- 17. nano-ntp.com [nano-ntp.com]

- 18. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 19. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]

The Formyl Group: A Small Moiety with a Big Impact on the Bioactivity of Imidazoles

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Formyl-Substituted Imidazoles for Researchers, Scientists, and Drug Development Professionals.

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design.[3] The introduction of a simple yet powerful functional group, the formyl (-CHO) group, onto this versatile heterocycle can dramatically influence its biological activity, creating a rich field for structure-activity relationship (SAR) studies. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and SAR of formyl-substituted imidazoles, offering insights for the rational design of novel therapeutic agents.

The Strategic Synthesis of Formyl-Imidazoles: The Vilsmeier-Haack Reaction and Beyond

The regioselective introduction of a formyl group onto the imidazole ring is a critical first step in the exploration of its SAR. The Vilsmeier-Haack reaction stands out as a classic and efficient method for the formylation of electron-rich heterocyclic systems like imidazoles.[4][5]

The Vilsmeier-Haack Reaction: A Reliable Workhorse

This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich imidazole ring. Subsequent hydrolysis of the iminium ion intermediate yields the desired formyl-substituted imidazole.[5] The position of formylation is dictated by the electronic properties of the imidazole ring and the presence of other substituents.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Substituted Imidazoles

This protocol provides a general procedure for the formylation of an N-substituted imidazole.

Materials:

-

N-substituted imidazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted imidazole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to DMF (3.0 eq) at 0 °C. Stir the mixture for 15-20 minutes at this temperature.

-

Add the freshly prepared Vilsmeier reagent dropwise to the cooled imidazole solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired formyl-substituted imidazole.

Diagram: Generalized Vilsmeier-Haack Reaction Workflow

Caption: A typical workflow for the Vilsmeier-Haack formylation of N-substituted imidazoles.

The Influence of the Formyl Group on Biological Activity: A Structure-Activity Relationship Perspective

The introduction of a formyl group provides a key handle for further molecular modifications and significantly impacts the compound's interaction with biological targets. The position of the formyl group on the imidazole ring (C2, C4, or C5) is a critical determinant of the resulting biological activity.

Anticancer Activity: A Promising Avenue for Formyl-Imidazoles

Numerous studies have highlighted the potential of imidazole derivatives as anticancer agents, targeting various mechanisms including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][7][8] The formyl group can act as a crucial pharmacophore, participating in hydrogen bonding interactions within the active site of target enzymes.

While direct comparative studies of isomeric formyl-imidazoles against the same cancer cell line are limited, analysis of the broader literature suggests that the substitution pattern significantly influences potency. For instance, derivatives of imidazole-5-carboxamide have been developed as highly selective Bruton's tyrosine kinase (BTK) inhibitors, demonstrating the importance of substitution at the C5 position for this particular target.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound ID | Core Structure | Substituents | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 2,4,5-Triphenyl-1H-imidazole | N1-substituted | PC3, KB, A549, HCT116 | Moderate to Potent | [9] |

| Compound B | Imidazolone | Varied aryl substitutions | Hela, MCF-7, PC3, HCT-116 | 8.15 - 11.45 | [10] |

| Compound C | Benzimidazole-cinnamide | Varied substitutions | A549, MDA-MB-231, B16F10 | 0.29 - 1.48 | [1] |

| Compound D | Imidazole-2-thione | Benzotriazole at N1 | MCF-7, HL-60, HCT-116 | 0.40 - 3.57 |

Note: This table presents a selection of data from various sources to illustrate the range of anticancer activities observed for different imidazole scaffolds. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Formyl-substituted imidazoles have also demonstrated significant potential as antimicrobial agents. The formyl group can be a key feature for interaction with microbial enzymes or for the overall physicochemical properties of the molecule that govern its ability to penetrate microbial cell walls.

For example, imidazole derivatives of 2-chloro-7-methyl-3-formyl quinoline have shown powerful antimicrobial activity against various bacteria and fungi. The antifungal activity of many imidazole derivatives is attributed to their ability to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound ID | Core Structure | Target Organism | MIC (µg/mL) | Reference |

| Compound E | Imidazole-dienone | Candida albicans | 0.5 - 8 | |

| Compound F | N-substituted imidazole | Staphylococcus aureus | 625 | |

| Compound G | N-substituted imidazole | Escherichia coli | 6.25 - 12.5 | [1] |

| Compound H | Imidazole derivative | Candida spp. | 200 - 312.5 |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. This table provides examples and direct comparisons should consider the specific strains and testing methodologies.

Mechanism of Action: Modulating Key Signaling Pathways

The biological effects of formyl-substituted imidazoles are often mediated through their interaction with specific cellular signaling pathways that are dysregulated in diseases like cancer and inflammatory conditions.

Inhibition of Kinase Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Imidazole-based compounds have been successfully developed as inhibitors of various kinases, including those in the PI3K/Akt/mTOR and p38 MAPK pathways.[1][10]

The formyl group, with its electron-withdrawing nature and ability to form hydrogen bonds, can play a pivotal role in the binding of these inhibitors to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

- 9. Importance and Involvement of Imidazole Structure in Current and Future Therapy | MDPI [mdpi.com]

- 10. jocpr.com [jocpr.com]

Engineering N-Substituted Imidazole Derivatives: A Technical Guide to Optimizing Solubility and Stability

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous antifungals, antihypertensives, and antivirals. While unsubstituted imidazoles boast high aqueous solubility and chemical stability, functionalizing the N1 position—a critical step in drug development to improve target affinity—drastically alters the molecule's physicochemical profile. As a Senior Application Scientist, I have structured this technical guide to decode the causality behind these changes. We will explore how N-substitution impacts lipophilicity, pKa, and degradation kinetics, and provide self-validating experimental workflows to overcome the resulting solubility and stability bottlenecks.

The Physicochemical Paradox of N-Substitution

Unsubstituted imidazole is highly polar, amphoteric (pKa ~7.0), and capable of acting as both a hydrogen bond donor and acceptor. These traits grant it exceptional aqueous solubility. However, substituting the N1 proton with an alkyl or aryl group fundamentally rewires the molecule's behavior:

-

Loss of Hydrogen Bonding & Increased Lipophilicity: N-substitution eliminates the N-H hydrogen bond donor capability. This increases the molecule's partition coefficient (LogP), driving it toward lipophilicity and drastically reducing its thermodynamic solubility in aqueous buffers.

-

Tautomeric Locking & Electrophilic Vulnerability: Unsubstituted imidazoles rapidly tautomerize, distributing electron density and maintaining a high resonance energy (>50 kJ/mol). N-substitution locks the ring into a single tautomeric form. This localizes electron density, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack (e.g., basic hydrolysis)[1].

-

Photolytic Susceptibility: Certain N-aryl substitutions can force the imidazole core into planar quinoid oxidation-state structures under UV irradiation, creating a highly reactive intermediate that is rapidly attacked by singlet oxygen[2].

Logical framework mapping physicochemical and stability impacts of N-substitution on imidazoles.

Quantitative Solubility Profiling

Because N-substituted imidazoles are weak bases, their solubility is highly pH-dependent. Acidification protonates the remaining basic nitrogen (N3), temporarily increasing aqueous solubility. However, for physiological assays (pH 7.4), the neutral, lipophilic species dominates, leading to rapid precipitation.

The table below contrasts the solubility of the unsubstituted parent scaffold against various substituted derivatives to highlight the magnitude of this challenge.

| Compound | Solvent System | Solubility Limit | Causality & Context |

| Imidazole (Unsubstituted) | Water | 663 g/L (20°C) | High polarity, amphoteric nature, and dual H-bonding[3]. |

| Imidazole (Unsubstituted) | DMSO | 13 mg/mL (190.95 mM) | Baseline organic solubility reference[3]. |

| 2-Phenylimidazole | Dichloromethane / Toluene | Low | Steric bulk and lipophilicity disrupt polar and non-polar solvation[3]. |

| Imidazo[4,5-d]imidazole derivative | 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline | Highly Soluble | Complex co-solvent micellar system required to overcome lattice energy for in vivo dosing[4]. |

Formulating for Solubility: Self-Validating Protocols

To bypass the kinetic solubility limits of N-substituted imidazoles in biological assays, we utilize host-guest complexation. By embedding the lipophilic N-substituent within the hydrophobic cavity of a cyclodextrin molecule, we can mask the drug's hydrophobicity while the cyclodextrin's hydrophilic exterior ensures aqueous solvation[3].

Protocol 1: Cyclodextrin Co-Precipitation & Lyophilization Workflow

This protocol is designed as a self-validating system to ensure true molecular dispersion rather than a false-positive colloidal suspension.

Step 1: Primary Solvation (Lattice Disruption)

-

Action: Dissolve the N-substituted imidazole derivative in a minimal volume of volatile organic solvent (e.g., ethanol or methanol).

-

Causality: Overcomes the initial crystal lattice energy without relying on high concentrations of DMSO, which can cause cytotoxicity in downstream cell-based assays.

Step 2: Host-Guest Complexation

-

Action: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water at a 2:1 molar excess relative to the drug. Heat gently to 40-50°C. Slowly inject the organic drug solution into the aqueous cyclodextrin solution under vigorous, high-shear stirring.

-

Causality: High-shear mixing prevents localized supersaturation. The molar excess ensures the equilibrium favors complete inclusion of the lipophilic imidazole moiety into the cyclodextrin cavity[3].

Step 3: Lyophilization (Phase Locking)

-

Action: Stir the mixture at room temperature for 24-48 hours to equilibrate. Transfer to a round-bottom flask, rotate in a dry ice/acetone bath to freeze a thin shell, and lyophilize to a dry powder[3].

-

Causality: Rapid freezing locks the inclusion complex into a solid dispersion, preventing phase separation and drug precipitation as the solvent is removed.

Step 4: Validation Checkpoint (Quality Control)

-

Action: Reconstitute the lyophilized powder in aqueous buffer. Analyze the solution using Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC).

-

Validation Logic: A successful inclusion complex will show a Polydispersity Index (PDI) < 0.2 via DLS (confirming the absence of >1000 nm drug aggregates). DSC must show the complete disappearance of the free drug's melting endotherm, proving the drug is molecularly dispersed within the cyclodextrin.

Chemical Stability: Degradation Kinetics and Mitigation

While unsubstituted imidazoles are highly stable, N-substituted derivatives face two primary degradation pathways: alkaline hydrolysis and oxidation.

Alkaline Hydrolysis: In highly basic environments, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic C2 position of the imidazole ring, leading to ring opening. Studies on imidazolium cations demonstrate that stability can be engineered via steric shielding. Substituting the N3 position with bulkier alkyl groups (e.g., butyl instead of methyl) or adding substituents at the C4/C5 positions physically blocks the hydroxide ion from accessing the C2 carbon, exponentially increasing alkaline half-life[1].

Oxidative and Photolytic Degradation: Complex N-substituted imidazole drugs, such as the Hepatitis C antiviral Daclatasvir, are highly susceptible to base-mediated autoxidation and photo-oxidation[5]. Furthermore, in lophine (triphenylimidazole) derivatives, specific N-arylamine substitutions can induce a molecular rearrangement under UV light into a planar quinoid oxidation-state structure. This planar intermediate is highly reactive and is rapidly destroyed by self-sensitized singlet oxygen[2].

Protocol 2: Forced Degradation and Stability Profiling

This workflow maps the degradation vulnerabilities of novel N-substituted imidazoles to guide structural optimization.

Step 1: Alkaline Stress Testing

-

Action: Dissolve the compound (0.05 M) in 1 M KOH in CD₃OH and incubate at 80°C for up to 30 days[1].

-

Causality: Forces extreme nucleophilic attack at the C2 position to evaluate the efficacy of steric shielding modifications (e.g., C4/C5 methylation).

Step 2: Oxidative & Photolytic Stress Testing

-

Action: Expose separate aliquots of the compound to 3% H₂O₂ (for chemical oxidation) and high-intensity UV light (ICH Q1B standard, for photo-oxidation)[5].

-

Causality: Generates reactive oxygen species (ROS) and singlet oxygen to test for the formation of vulnerable planar quinoid intermediates[2].

Step 3: Validation Checkpoint (Mass Balance & Structural Elucidation)

-

Action: Quench the reactions and analyze via LC-MS and ¹H NMR spectroscopy.

-

Validation Logic: Calculate the mass balance using LC-UV/MS; the sum of the parent peak area and all degradant peak areas must equal the initial parent peak area (±5%) to confirm no volatile degradants were lost. Use ¹H NMR to track the disappearance of the C2 proton signal, definitively proving whether degradation occurred via C2 nucleophilic attack[5],[1].

Conclusion

The transition from a simple imidazole to an N-substituted derivative is a delicate balancing act between pharmacodynamic efficacy and physicochemical viability. By understanding the causality behind pKa shifts, lipophilicity increases, and C2-electrophilicity, formulation scientists can proactively deploy cyclodextrin complexation and steric shielding strategies. Utilizing self-validating analytical workflows ensures that these solubility and stability challenges are resolved early in the drug development pipeline, preventing costly late-stage clinical failures.

References

- BenchChem Technical Support. "Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives". Source: benchchem.com.

- BenchChem Technical Support. "Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays". Source: benchchem.com.

- Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir". Source: PubMed (nih.gov).

- Lin, et al. "Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships". Source: Journal of the American Chemical Society (acs.org).

- Li, W., et al. "Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures". Source: Journal of Materials Chemistry A (rsc.org).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Architecting Efficacy: A Technical Guide to the Discovery and Validation of Imidazole-Based Therapeutic Agents

Executive Summary